rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, cis rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, cis
Brand Name: Vulcanchem
CAS No.: 835926-44-8
VCID: VC8139170
InChI: InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1
SMILES: COC(=O)C1CCCCC1N.Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67

rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, cis

CAS No.: 835926-44-8

Cat. No.: VC8139170

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67

* For research use only. Not for human or veterinary use.

rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, cis - 835926-44-8

Specification

CAS No. 835926-44-8
Molecular Formula C8H16ClNO2
Molecular Weight 193.67
IUPAC Name methyl (1R,2S)-2-aminocyclohexane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1
Standard InChI Key PYKBWUZZPSEGLC-HHQFNNIRSA-N
Isomeric SMILES COC(=O)[C@@H]1CCCC[C@@H]1N.Cl
SMILES COC(=O)C1CCCCC1N.Cl
Canonical SMILES COC(=O)C1CCCCC1N.Cl

Introduction

Structural and Stereochemical Characterization

Molecular Architecture

The compound features a cyclohexane ring substituted with an amino group at the C2 position and a methyl ester at C1, with both groups occupying adjacent cis positions. The hydrochloride salt enhances stability and solubility. Key identifiers include:

  • IUPAC Name: Methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride .

  • SMILES: COC(=O)[C@@H]1CCCC[C@@H]1N.Cl .

  • InChIKey: PYKBWUZZPSEGLC-HHQFNNIRSA-N.

The cis-configuration is confirmed via X-ray crystallography and NMR spectroscopy. For example, coupling constants (J) in ¹H NMR distinguish cis/trans isomers, while NOE correlations validate spatial proximity of the amino and ester groups .

Conformational Analysis

The cyclohexane ring adopts a chair conformation, with the amino and ester groups occupying axial-equatorial or equatorial-axial positions to minimize steric strain. Computational models (DFT) align with experimental data, showing minimal energy differences (~2 kcal/mol) between conformers .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves four steps (Fig. 1):

  • Amination: Cyclohexanone reacts with ammonium acetate under reflux to form an imine intermediate.

  • Reduction: Sodium borohydride reduces the imine to cis-2-aminocyclohexanol .

  • Esterification: Methanol and thionyl chloride convert the alcohol to the methyl ester.

  • Salt Formation: Treatment with HCl yields the hydrochloride salt.

Optimized Conditions:

Industrial Scalability

Continuous flow reactors replace batch processes to enhance efficiency. Key parameters include:

  • Temperature: 50–60°C for amination.

  • Catalyst: Ru/Al₂O₃ for selective hydrogenation .

  • Throughput: 10 kg/day in pilot plants .

Physicochemical Properties

PropertyValueSource
Molecular Weight193.67 g/mol
Melting Point198–202°C (dec.)
Solubility>50 mg/mL in H₂O
LogP (Partition Coefficient)-1.2 (predicted)
StabilityStable at -20°C (dry)

Biological Activity and Applications

Catalytic Applications

In asymmetric catalysis, the compound’s rigid cyclohexane backbone stabilizes transition states. For example, it enhances enantioselectivity in Sc(III)-BINOL complexes for mandelic acid resolution (ΔΔδ = 0.212 ppm in ¹H NMR) .

Comparative Analysis with Analogues

CompoundMolecular FormulaKey DifferenceApplication
rac-Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate HClC₇H₁₂ClNO₂Smaller ring (cyclobutane)Lower thermal stability
trans-4-AminocyclohexanolC₆H₁₃NOTrans-configurationLess steric hindrance

Cyclobutane analogues exhibit reduced ring strain but lower solubility, limiting pharmaceutical use .

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